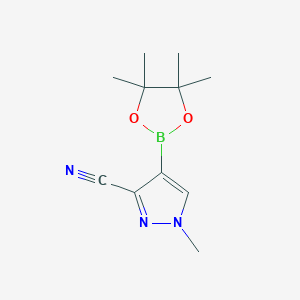![molecular formula C12H16N2O4S B6162687 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid CAS No. 2386203-18-3](/img/new.no-structure.jpg)
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid: is a complex organic compound featuring a thiazole ring, an azetidine moiety, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Construction of the Thiazole Ring: The thiazole ring is often formed via cyclization reactions involving thioamides and α-haloketones.
Coupling Reactions: The final step involves coupling the azetidine and thiazole moieties under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the azetidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Oxidized derivatives of the thiazole ring
Reduction: Reduced forms of the azetidine ring
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid serves as a versatile building block for the construction of more complex molecules
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a promising scaffold for developing new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.
Mechanism of Action
The mechanism by which 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The azetidine and thiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylic acid
- 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}acetic acid
- Methyl 2-amino-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-selenazole-5-carboxylate
Comparison
Compared to similar compounds, 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
2386203-18-3 |
|---|---|
Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



